molecular formula C13H15N5O6 B14612923 Adenine octosyl acid CAS No. 60825-13-0

Adenine octosyl acid

Cat. No.: B14612923
CAS No.: 60825-13-0
M. Wt: 337.29 g/mol
InChI Key: FPRRULCKTZISLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adenine octosyl acid involves several key steps. One of the primary methods includes the oxidative dephosphorylation of 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) catalyzed by the enzyme PolJ, followed by the cyclization of octofuranulose-uronic acid (OFUA) to this compound through a radical reaction catalyzed by the enzyme PolH . This process highlights the importance of enzymatic catalysis in the formation of the high-carbon sugar nucleoside scaffold.

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological methods, leveraging the capabilities of microorganisms such as Streptomyces species. These microorganisms are engineered to produce the necessary enzymes (PolJ and PolH) that facilitate the biosynthesis of this compound from simpler precursors .

Chemical Reactions Analysis

Types of Reactions

Adenine octosyl acid undergoes various chemical reactions, including:

    Oxidation: The oxidative dephosphorylation of 3′-EUMP to form this compound.

    Cyclization: The cyclization of OFUA to this compound through a radical reaction.

Common Reagents and Conditions

The key reagents involved in the synthesis of this compound include 3′-EUMP and the enzymes PolJ and PolH. The reaction conditions typically involve controlled environments that facilitate enzymatic activity, such as specific pH levels and temperatures conducive to enzyme function .

Major Products

The major product of these reactions is this compound itself, which serves as a precursor to other biologically active compounds such as polyoxin and nikkomycin .

Mechanism of Action

The mechanism of action of adenine octosyl acid involves its role as a nucleoside antibiotic. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, such as chitin synthetase. By inhibiting these enzymes, this compound disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .

Properties

CAS No.

60825-13-0

Molecular Formula

C13H15N5O6

Molecular Weight

337.29 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid

InChI

InChI=1S/C13H15N5O6/c14-10-6-11(16-2-15-10)18(3-17-6)12-7(20)9-8(24-12)4(19)1-5(23-9)13(21)22/h2-5,7-9,12,19-20H,1H2,(H,21,22)(H2,14,15,16)

InChI Key

FPRRULCKTZISLW-UHFFFAOYSA-N

Canonical SMILES

C1C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1C(=O)O)O

Origin of Product

United States

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